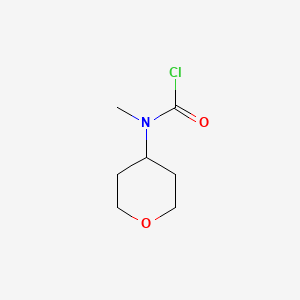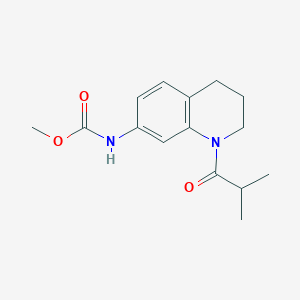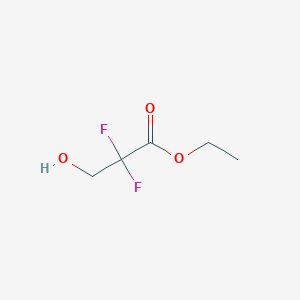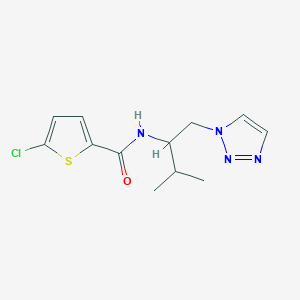
N-methyl-N-(oxan-4-yl)carbamoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(oxan-4-yl)carbamoyl chloride” would likely include a carbamoyl group (CONH2) attached to a methyl group (CH3) and an oxan-4-yl group (a five-membered cyclic ether, also known as tetrahydrofuran). The chloride likely indicates the presence of a chlorine atom, which is common in carbamoyl chlorides.Chemical Reactions Analysis
Carbamoyl chlorides are typically reactive and can participate in a variety of chemical reactions. They can react with alcohols to form carbamates, or with amines to form ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Carbamoyl chlorides are typically colorless, corrosive, and decompose rapidly in water .Scientific Research Applications
Photolabile Protecting Groups
N-methyl-N-(oxan-4-yl)carbamoyl chloride has been explored as a photoremovable protecting group for alcohols. Loudwig and Goeldner (2001) described its application in achieving high yield and clean deprotection through photolysis in protic solvents, demonstrating its utility in photochemical processes (S. Loudwig & M. Goeldner, 2001).
Stability and Transformation Studies
Research by Schrader, Schroll, and Bárány (2011) on (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are related to this compound, focused on their stability, structural characterization, and chemical transformations. These insights can potentially inform the use of this compound in developing new protein synthesis and modification reagents (Alex M. Schrader et al., 2011).
Applications in Imidazole Derivatives
Tarumi et al. (1980) investigated the acylation of 4-carbamoylimidazolium-5-olate with acid chlorides, including this compound. Their work, focused on the synthesis of novel antineoplastic derivatives, highlights the compound's relevance in developing pharmaceutical agents (Y. Tarumi et al., 1980).
In Organic Synthesis
The compound has been utilized in organic synthesis, as demonstrated by Hande et al. (2011), who explored the intramolecular carbosilylation of N-[2-(1,3-butenyl)aryl]carbamoyl chloride. Their findings contribute to the development of tricyclic spirooxindoles, a class of compounds with potential pharmacological applications (Sudhir M. Hande et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUXLPVGAMXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-84-9 | |
| Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)



